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molecular formula C7H8N2O B1253829 2-Methylnicotinamide CAS No. 58539-65-4

2-Methylnicotinamide

Cat. No. B1253829
M. Wt: 136.15 g/mol
InChI Key: JRYYVMDEUJQWRO-UHFFFAOYSA-N
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Patent
US08101610B2

Procedure details

N-(3-benzamido-4-chlorophenyl)-6-chloro-2-methylnicotinamide (0.15 mmol) was used in general procedure 3 with cis-2,6-dimethylpiperazine (0.77 mmol). The product was purified by RP-HPLC to give N-(3-benzamido-4-chlorophenyl)-6-(3S-,5R)-3-5-dimethylpiperazine-1-yl)-2-methyl-nicotinamide. MS (Q1) 464.0 (M)+
Name
N-(3-benzamido-4-chlorophenyl)-6-chloro-2-methylnicotinamide
Quantity
0.15 mmol
Type
reactant
Reaction Step One
Name
cis-2,6-dimethylpiperazine
Quantity
0.77 mmol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(NC1C=C([NH:17][C:18](=[O:27])[C:19]2[CH:24]=[CH:23][C:22](Cl)=[N:21][C:20]=2[CH3:26])C=CC=1Cl)(=O)C1C=CC=CC=1.C[C@H]1CNC[C@@H](C)N1>>[CH3:26][C:20]1[N:21]=[CH:22][CH:23]=[CH:24][C:19]=1[C:18]([NH2:17])=[O:27]

Inputs

Step One
Name
N-(3-benzamido-4-chlorophenyl)-6-chloro-2-methylnicotinamide
Quantity
0.15 mmol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)NC=1C=C(C=CC1Cl)NC(C1=C(N=C(C=C1)Cl)C)=O
Step Two
Name
cis-2,6-dimethylpiperazine
Quantity
0.77 mmol
Type
reactant
Smiles
C[C@@H]1N[C@@H](CNC1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product was purified by RP-HPLC

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=O)N)C=CC=N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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